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Compound of Interest

Compound Name: Aurka-IN-1

cat. No.: B15585974

Welcome to the technical support center for Aurora Kinase A (AURKA) Western blotting. This
guide provides troubleshooting advice and answers to frequently asked questions to help
researchers, scientists, and drug development professionals obtain reliable and consistent
results in their experiments.

Frequently Asked Questions (FAQS)
Q1: What is the expected molecular weight of AURKA?

The human AURKA protein is composed of 403 amino acids and has a predicted molecular
weight of approximately 46 kDa.[1] However, the apparent molecular weight on a Western blot
can vary due to post-translational modifications.

Q2: My AURKA antibody is showing multiple bands. What could be the cause?
Multiple bands when probing for AURKA can arise from several factors:

o Post-Translational Modifications (PTMs): AURKA is known to be phosphorylated, which can
cause it to migrate slower on an SDS-PAGE gel, appearing as a slightly higher molecular
weight band.[2][3]

¢ Splice Variants: The existence of different splice variants of AURKA could lead to bands of
different molecular weights.[4]

o Protein Degradation or Cleavage: If samples are not handled properly with protease
inhibitors, AURKA can be degraded, leading to lower molecular weight bands.[4][5][6]
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Notably, during apoptosis, AURKA can be cleaved by caspases at Asp132, which would
result in distinct fragments.[1]

» Antibody Non-Specificity: The primary or secondary antibodies may be cross-reacting with
other proteins.[2][4][5]

o Protein Dimers or Multimers: Inadequately denatured samples can result in the formation of
dimers or multimers, which appear as bands at multiples of the expected molecular weight.

[4]6]
Q3: Why am I getting a weak or no signal for my AURKA band?
A weak or absent AURKA signal can be due to several reasons:

o Low Protein Expression: The cell type or tissue being analyzed may have low endogenous
levels of AURKA.[7][8][9]

« Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting AURKA,
especially if it is localized to specific cellular compartments.

e Poor Antibody Performance: The primary antibody may have low affinity or may not have
been stored correctly.[8][10][11]

e Suboptimal Antibody Concentrations: The concentrations of the primary or secondary
antibodies may be too low.[10][12]

« Inefficient Transfer: The transfer of proteins from the gel to the membrane may have been
incomplete.[7]

o Excessive Washing: Over-washing the membrane can strip the antibodies, leading to a
weaker signal.[8]

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during
your AURKA Western blot experiments.

Issue 1: Unexpected Band Sizes
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Observation Potential Cause Recommended Solution

- Check literature for known
PTMs in your experimental
) Post-translational modifications  model. - Treat a sample with a
Band higher than 46 kDa )
(e.g., phosphorylation).[2] phosphatase (e.g., lambda
phosphatase) to see if the

higher band shifts down.

- Consult protein databases

like UniProt for information on
Protein glycosylation or other potential modifications.[13] - If
modifications.[2] glycosylation is suspected,

treat the lysate with enzymes

to remove sugar moieties.

- Ensure fresh reducing agent
(e.g., DTT, B-mercaptoethanol)
Incomplete denaturation is used in the sample buffer. -
leading to multimers.[4][6] Increase the boiling time of the
samples to 5-10 minutes.[6]
[14]

) ) - Always use fresh protease
Protein degradation by o ) ]
Band lower than 46 kDa inhibitors in your lysis buffer
proteases.[4][5][6] ]
and keep samples on ice.[4][5]

- Consult databases like NCBI
Gene to check for known
splice variants of AURKA.[15]
[16]

Splice variants.[4]

- If your experimental

conditions may induce
Cleavage of AURKA (e.g.,

) ) apoptosis, consider this
during apoptosis).[1]

possibility. A positive control for

apoptosis may be useful.

Issue 2: Multiple Bands Detected
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Observation

Potential Cause

Recommended Solution

Multiple distinct bands

Non-specific antibody binding.
[21[5]

- Increase the stringency of
your washes (e.g., increase
Tween 20 concentration).[5] -
Optimize the primary antibody
concentration by performing a
titration.[4] - Use an affinity-

purified primary antibody.[4]

Cross-reactivity of the

secondary antibody.[2][5]

- Run a control lane with only
the secondary antibody to
check for non-specific binding.
[4] - Ensure the secondary
antibody is specific to the host
species of the primary
antibody.[11]

Presence of AURKA isoforms

or modified forms.

- As mentioned above,
consider splice variants and
post-translational

modifications.

Issue 3: Weak or No Signal
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Observation Potential Cause Recommended Solution

- Check the antibody's
expiration date and storage
o ) ) conditions. - Test the antibody
No bands visible Inactive antibodly. _ .
with a positive control (e.g., a
cell lysate known to express

high levels of AURKA).[8]

- Ensure the secondary
) antibody is compatible with the
Incorrect secondary antibody. ) )
primary antibody's host

species and isotype.[11]

- Stain the membrane with
o ) Ponceau S after transfer to
Inefficient protein transfer. ] ] ]
visualize total protein and

confirm transfer efficiency.[7][8]

) o ) - Increase the amount of
Faint bands Insufficient protein loaded. ]
protein loaded per lane.[7][10]

- Increase the concentration of
Low antibody concentration. the primary and/or secondary
antibody.[10][12]

- Try different blocking buffers
) ) (e.g., non-fat dry milk, BSA) as
Suboptimal blocking. _
some may mask the epitope.

[110]

- Increase the exposure time
Insufficient exposure time. when detecting the signal.[10]
[17]

Experimental Protocols

A standard Western blot protocol for AURKA detection is provided below. Note that optimization
may be required based on your specific antibodies and samples.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.bosterbio.com/blog/post/common-troubleshooting-tips-for-western-blot-results-part-1
https://www.researchgate.net/post/No_signal_in_my_Western_Blot_after_reincubate
https://www.ptglab.com/support/western-blot-protocol/western-blot-troubleshooting-weak-no-signal-other/
https://www.bosterbio.com/blog/post/common-troubleshooting-tips-for-western-blot-results-part-1
https://www.ptglab.com/support/western-blot-protocol/western-blot-troubleshooting-weak-no-signal-other/
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.bio-rad-antibodies.com/western-blot-faint-bands-weak-signal.html
https://www.sinobiological.com/category/wb-troubleshooting-low-signal
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://m.youtube.com/watch?v=RPKkKvU5ycc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

. Sample Preparation (Cell Lysates)
Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer (or another suitable lysis buffer) containing a protease and
phosphatase inhibitor cocktail.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.

Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10
minutes.

. SDS-PAGE and Protein Transfer
Load 20-40 pg of protein per lane onto a 10% SDS-polyacrylamide gel.
Run the gel until the dye front reaches the bottom.
Transfer the proteins to a PVDF or nitrocellulose membrane.

. Immunoblotting

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with
0.1% Tween 20) for 1 hour at room temperature.

Incubate the membrane with the primary AURKA antibody (at the manufacturer's
recommended dilution) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the
manufacturer's recommended dilution) for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.

4. Detection

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's
instructions.

Incubate the membrane with the ECL substrate.

Detect the signal using a chemiluminescence imaging system or X-ray film.

Visual Guides

Below are diagrams to help visualize key concepts and workflows.
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Caption: Simplified AURKA signaling pathway.
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Troubleshooting Steps

Check Ab concentrations Check for PTMs/degradation Optimize Ab dilution
Verify protein transfer Ensure complete denaturation Improve washing steps
Use positive control Consult protein databases Run secondary Ab control
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Caption: AURKA Western blot troubleshooting workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AURKA Western Blot Technical Support Center].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585974#troubleshooting-aurka-western-blot-
bands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sinobiological.com/category/wb-troubleshooting-multiple-bands
https://www.abcam.com/en-us/technical-resources/troubleshooting/unexpected-multiple-bands-western-blot
https://www.ptglab.com/support/western-blot-protocol/western-blot-troubleshooting-weak-no-signal-other/
https://www.bosterbio.com/blog/post/common-troubleshooting-tips-for-western-blot-results-part-1
https://www.sinobiological.com/category/wb-troubleshooting-low-signal
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.researchgate.net/post/No_signal_in_my_Western_Blot_after_reincubate
https://www.bio-rad-antibodies.com/western-blot-faint-bands-weak-signal.html
https://www.uniprot.org/uniprotkb/O14965/entry
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.ncbi.nlm.nih.gov/gene/6790
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=6790
https://m.youtube.com/watch?v=RPKkKvU5ycc
https://www.benchchem.com/product/b15585974#troubleshooting-aurka-western-blot-bands
https://www.benchchem.com/product/b15585974#troubleshooting-aurka-western-blot-bands
https://www.benchchem.com/product/b15585974#troubleshooting-aurka-western-blot-bands
https://www.benchchem.com/product/b15585974#troubleshooting-aurka-western-blot-bands
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585974?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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